molecular formula C9H11NO4S B2738311 2-(1,3-Benzodioxol-5-yl)ethanesulfonamide CAS No. 2460750-96-1

2-(1,3-Benzodioxol-5-yl)ethanesulfonamide

Cat. No.: B2738311
CAS No.: 2460750-96-1
M. Wt: 229.25
InChI Key: UJMSHWJGZPHUSQ-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-yl)ethanesulfonamide” contains a benzodioxole group and an ethanesulfonamide group. Benzodioxole is a type of aromatic ether that is often found in pharmaceuticals and other biologically active compounds . Ethanesulfonamide is a type of sulfonamide, a group of compounds known for their antibacterial activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodioxole ring attached to an ethanesulfonamide group. The benzodioxole ring is a type of aromatic ether, and the ethanesulfonamide group contains a sulfur atom bonded to an amine group .


Chemical Reactions Analysis

As a sulfonamide, this compound might undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The benzodioxole ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, sulfonamides are typically solid at room temperature, and benzodioxoles are generally stable and resistant to oxidation .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been shown to have significant potential in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Anti-biofilm and Cytotoxicity Studies

New N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have been synthesized and demonstrated suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, with docile cytotoxicity, highlighting their potential as antibacterial agents (Abbasi et al., 2020).

Anti-Inflammatory and Analgesic Activities

A series of celecoxib derivatives, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results without causing significant tissue damage in liver, kidney, colon, and brain, suggesting their therapeutic potential (Küçükgüzel et al., 2013).

Enzyme Interaction Studies

The influence of temperature and solvents on molecular interactions of benzotriazole substituted 1,3,4-thiadiazole derivatives was studied, offering insights into how changes in solvent and structural modifications affect various thermodynamic parameters, which is crucial for understanding enzyme interactions and drug design (Godhani, Mulani, & Mehta, 2019).

Antibacterial Applications

Ethylated sulfonamides incorporating the 1,4-benzodioxane moiety were synthesized and screened against various bacterial strains and enzymes, showing good antibacterial properties. This study underscores the potential of such compounds in developing new antibacterial agents (Irshad et al., 2016).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c10-15(11,12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-2,5H,3-4,6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMSHWJGZPHUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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